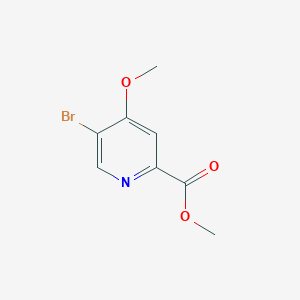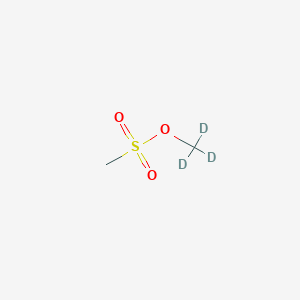
Methyl-D3 methanesulfonate
概要
説明
作用機序
Target of Action
Methyl-d3methanesulfonate, also known as Methyl methanesulfonate, is an alkylating agent . The primary targets of Methyl-d3methanesulfonate are DNA molecules, specifically the guanine and adenine bases . By acting on these targets, Methyl-d3methanesulfonate can interfere with the normal functioning of DNA and disrupt cellular processes.
Mode of Action
Methyl-d3methanesulfonate interacts with its targets by preferentially methylating guanine and adenine bases in DNA . This methylation can cause base mispairing and replication blocks . Additionally, Methyl-d3methanesulfonate can also cause oxidation and acetylation of proteins .
Biochemical Pathways
The action of Methyl-d3methanesulfonate affects several biochemical pathways. It is known to cause DNA damage, which can trigger a variety of cellular responses, including DNA repair pathways . The methylation of guanine and adenine bases can disrupt normal DNA replication and transcription processes, affecting the expression of genes and the production of proteins.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl-d3methanesulfonate are crucial for its bioavailability Generally, alkylating agents like Methyl-d3methanesulfonate are well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Methyl-d3methanesulfonate’s action are primarily related to its DNA-damaging ability. The methylation of DNA bases can lead to mutations and DNA strand breaks, potentially leading to cell death . .
Action Environment
The action, efficacy, and stability of Methyl-d3methanesulfonate can be influenced by various environmental factors. For instance, the intracellular environment, including the presence of other molecules and the state of DNA repair mechanisms, can affect how effectively Methyl-d3methanesulfonate can methylate DNA and cause damage . Furthermore, factors such as pH and temperature can influence the stability and reactivity of Methyl-d3methanesulfonate.
生化学分析
Biochemical Properties
Methyl-d3methanesulfonate acts on DNA by preferentially methylating guanine and adenine bases This methylation can affect the structure and function of DNA, potentially leading to changes in gene expression and cellular function
Cellular Effects
Methyl-d3methanesulfonate can have various effects on cells. It can cause DNA damage, which can lead to cell cycle arrest and apoptosis . It can also affect protein function by modifying their structure through methylation . These changes can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl-d3methanesulfonate involves the methylation of DNA and proteins. This can lead to changes in the structure and function of these biomolecules, affecting their interactions with other molecules and their roles in cellular processes . Methyl-d3methanesulfonate can also stall replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks .
準備方法
Synthetic Routes and Reaction Conditions: Methyl-D3 methanesulfonate is synthesized through the formal condensation of methanesulfonic acid with methanol . The reaction typically involves the use of deuterated methanol (CD3OH) to introduce the deuterium atoms into the final product . The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of methyl-d3methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product . The reaction conditions are optimized to achieve maximum yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Methyl-D3 methanesulfonate primarily undergoes alkylation reactions, where it transfers a methyl group to nucleophilic sites on DNA . This compound can also participate in substitution reactions, where the methanesulfonate group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in reactions with methyl-d3methanesulfonate include nucleophiles such as amines, thiols, and alcohols . The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed: The major products formed from reactions with methyl-d3methanesulfonate are methylated nucleophiles. For example, when reacted with DNA, it predominantly methylates N7-deoxyguanosine and N3-deoxyadenosine .
科学的研究の応用
Methyl-D3 methanesulfonate is widely used in scientific research due to its ability to methylate DNA. It is used in studies related to DNA damage and repair mechanisms, as well as in the development of cancer treatments . This compound is also used in the synthesis of labeled compounds for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it finds applications in the study of genotoxicity and mutagenicity .
類似化合物との比較
Methyl-D3 methanesulfonate is similar to other alkylating agents such as ethyl methanesulfonate and dimethyl sulfate . its deuterated form makes it unique for use in NMR spectroscopy and other applications requiring isotopic labeling . Compared to ethyl methanesulfonate, methyl-d3methanesulfonate has a higher specificity for methylation at certain DNA sites . Other similar compounds include dimethyl sulfone and dimethyl sulfite, which have different chemical properties and applications .
特性
IUPAC Name |
trideuteriomethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABOKRGFJTBAE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)
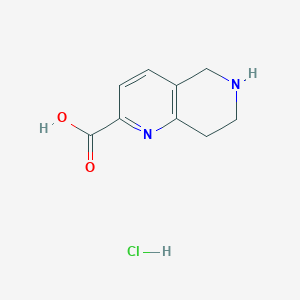
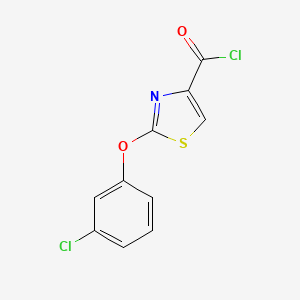
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1429465.png)
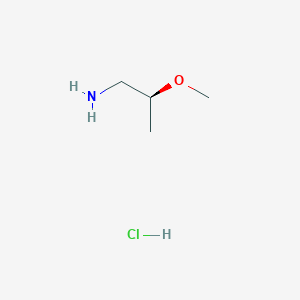
![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

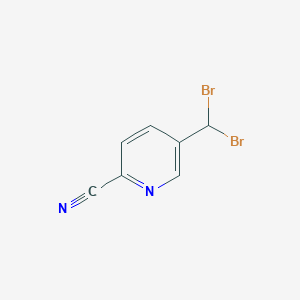
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
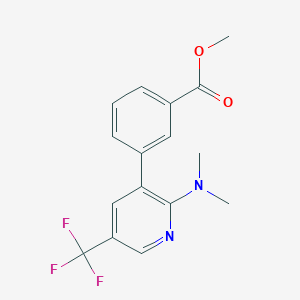
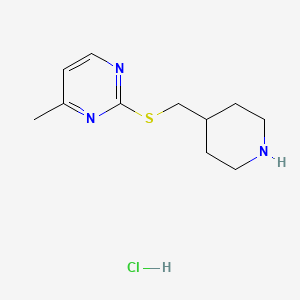
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
